molecular formula C22H20N4O4 B2827853 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034414-88-3

3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2827853
CAS No.: 2034414-88-3
M. Wt: 404.426
InChI Key: QTKZHDWYRAVUNT-UHFFFAOYSA-N
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Description

3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a benzo[d]isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the benzo[d]isoxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation of piperidine: The piperidine ring is acylated using the benzo[d]isoxazole derivative, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the quinazoline core: This step involves the cyclization of appropriate precursors, often using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.

Scientific Research Applications

3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-(benzo[d]thiazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Similar structure with a benzo[d]thiazole moiety instead of benzo[d]isoxazole.

    3-(1-(2-(benzo[d]oxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Contains a benzo[d]oxazole moiety.

    3-(1-(2-(benzo[d]imidazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Features a benzo[d]imidazole moiety.

Uniqueness

The uniqueness of 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the benzo[d]isoxazole moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-20(13-18-15-5-2-4-8-19(15)30-24-18)25-11-9-14(10-12-25)26-21(28)16-6-1-3-7-17(16)23-22(26)29/h1-8,14H,9-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKZHDWYRAVUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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